4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Triazole Ring: This involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrosulfide group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Cyclization: Catalysts like copper or palladium, under inert atmosphere.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Hydrosulfide Group: Formation of various substituted derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: Use in the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: Application in the development of new catalysts and reagents for chemical synthesis.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrazole Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Triazole Derivatives: Commonly used in antifungal agents and other pharmaceuticals.
Uniqueness
4-ETHYL-5-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole and pyrazole ring with a nitro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N6O2S |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-ethyl-3-[2-(4-nitropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H12N6O2S/c1-2-14-8(11-12-9(14)18)3-4-13-6-7(5-10-13)15(16)17/h5-6H,2-4H2,1H3,(H,12,18) |
InChI Key |
ZOAKVMZRQCJSJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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